Prunustatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

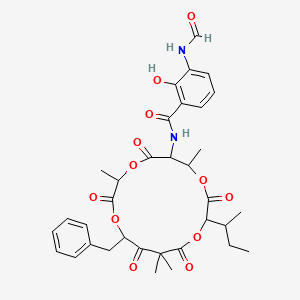

Prunustatin A, also known as this compound, is a useful research compound. Its molecular formula is C34H40N2O12 and its molecular weight is 668.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

- Inhibition of GRP78 : Prunustatin A has demonstrated potent inhibitory effects on GRP78 expression induced by glucose deprivation in HT1080 cells, a human fibrosarcoma cell line. This inhibition suggests its potential as a therapeutic agent to overcome chemoresistance in cancer treatment .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance treatment efficacy by targeting multiple pathways involved in tumor survival and proliferation .

Molecular Biology Studies

- Regulation of ER Stress Responses : The compound serves as a valuable tool for studying the regulation of ER stress responses in various cellular contexts. Its ability to modulate GRP78 levels provides insights into cellular stress mechanisms and their implications for diseases such as cancer and neurodegenerative disorders .

- Investigating Chaperone Functions : this compound can be utilized to explore the broader roles of molecular chaperones in cellular physiology, particularly under stress conditions that mimic those encountered during tumor progression .

Case Study 1: GRP78 Inhibition in Cancer Cells

A study conducted on HT1080 cells demonstrated that treatment with this compound resulted in a significant reduction in GRP78 levels. This was associated with increased sensitivity to doxorubicin, a common chemotherapeutic agent. The findings suggest that this compound could be integrated into treatment regimens for more effective cancer management .

Case Study 2: Mechanistic Insights into ER Stress

Another investigation revealed that this compound not only inhibits GRP78 but also affects downstream signaling pathways related to the unfolded protein response (UPR). This study highlighted its potential as a research probe for dissecting UPR mechanisms and their roles in cell survival under stress conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of GRP78 | Enhances sensitivity to chemotherapeutics |

| Molecular Biology | Study of ER stress responses | Insights into chaperone functions |

| Combination Therapies | Synergistic effects with chemotherapy | Potential for improved treatment outcomes |

Propriétés

Formule moléculaire |

C34H40N2O12 |

|---|---|

Poids moléculaire |

668.7 g/mol |

Nom IUPAC |

N-(15-benzyl-10-butan-2-yl-3,7,13,13-tetramethyl-2,5,9,12,14-pentaoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C34H40N2O12/c1-7-18(2)27-32(43)45-19(3)25(36-29(40)22-14-11-15-23(26(22)38)35-17-37)31(42)46-20(4)30(41)47-24(16-21-12-9-8-10-13-21)28(39)34(5,6)33(44)48-27/h8-15,17-20,24-25,27,38H,7,16H2,1-6H3,(H,35,37)(H,36,40) |

Clé InChI |

OJJRBQCVHDXSPQ-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(=O)C(C(=O)O1)(C)C)CC2=CC=CC=C2)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Synonymes |

prunustatin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.